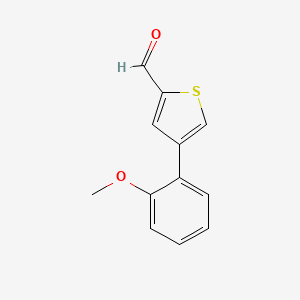

4-(2-Methoxyphenyl)-2-thiophenecarbaldehyde

Description

4-(2-Methoxyphenyl)-2-thiophenecarbaldehyde is a thiophene-based aromatic aldehyde featuring a 2-methoxyphenyl substituent at the 4-position of the thiophene ring. The aldehyde functional group at the 2-position of thiophene makes it a versatile intermediate in organic synthesis, particularly for constructing Schiff bases, heterocyclic compounds, and coordination complexes.

Properties

Molecular Formula |

C12H10O2S |

|---|---|

Molecular Weight |

218.27 g/mol |

IUPAC Name |

4-(2-methoxyphenyl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C12H10O2S/c1-14-12-5-3-2-4-11(12)9-6-10(7-13)15-8-9/h2-8H,1H3 |

InChI Key |

JBVZPJZYJGHLIM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CSC(=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-2-thiophenecarbaldehyde typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a sulfur source under acidic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki coupling reaction. This involves the reaction of a boronic acid derivative of 2-methoxyphenyl with a halogenated thiophene in the presence of a palladium catalyst.

Formylation: The aldehyde group is introduced through a Vilsmeier-Haack reaction, where the thiophene derivative reacts with a formylating agent such as DMF and POCl₃.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Methoxyphenyl)-2-thiophenecarbaldehyde would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the Suzuki coupling and Vilsmeier-Haack reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can undergo nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in ethanol.

Major Products

Oxidation: 4-(2-Methoxyphenyl)-2-thiophenecarboxylic acid.

Reduction: 4-(2-Methoxyphenyl)-2-thiophenemethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(2-Methoxyphenyl)-2-thiophenecarbaldehyde serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it useful in the development of new materials and catalysts.

Biology

This compound can be used in the synthesis of biologically active molecules. Its structure allows for the exploration of new pharmacophores in drug discovery, particularly in the development of anti-inflammatory and antimicrobial agents.

Medicine

In medicinal chemistry, derivatives of 4-(2-Methoxyphenyl)-2-thiophenecarbaldehyde are investigated for their potential therapeutic properties. These derivatives can be optimized for better efficacy and reduced toxicity in the treatment of various diseases.

Industry

In the materials science industry, this compound can be used in the development of organic semiconductors and conductive polymers. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaic cells.

Mechanism of Action

The mechanism by which 4-(2-Methoxyphenyl)-2-thiophenecarbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxyphenyl group can engage in π-π interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Key Findings and Implications

Substituent Position : Ortho-methoxy substitution in the target compound likely induces steric hindrance, reducing reaction rates in nucleophilic additions compared to para-substituted analogs .

Functional Group Impact : The aldehyde group enables Schiff base formation, critical for pharmaceutical and material science applications, as seen in benzamide derivatives .

Electronic Effects : Electron-donating methoxy groups enhance aromatic stability, while electron-withdrawing groups (e.g., iodine) increase electrophilicity .

Crystallography : Ethoxy and bulky substituents influence supramolecular assembly, suggesting tunable solid-state properties for materials design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.